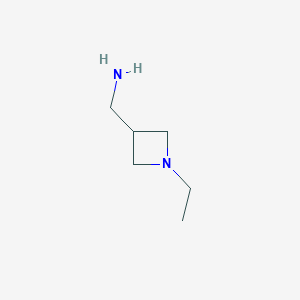

(1-Ethylazetidin-3-yl)methanamine

Description

Azetidine-containing amines represent a pivotal class of molecules in modern organic chemistry. The unique structural features of the four-membered azetidine (B1206935) ring, combined with the versatile reactivity of the amine functional group, make these compounds highly valuable building blocks in the synthesis of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylazetidin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-4-6(3-7)5-8/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPWLORERBTIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Ethylazetidin 3 Yl Methanamine and Its Azetidine Congeners

De Novo Construction of the Azetidine (B1206935) Ring System

The formation of the azetidine ring is a significant synthetic challenge due to the inherent ring strain of approximately 25.4 kcal/mol. nih.gov Overcoming this thermodynamic barrier has led to the development of several elegant strategies for the de novo construction of this heterocyclic system.

Cyclization Approaches to Azetidine Scaffolds

The most common approaches to azetidine rings involve the formation of a carbon-nitrogen bond to close the four-membered ring. These methods can be broadly categorized into intramolecular nucleophilic substitutions, cycloaddition reactions, and ring expansions.

Intramolecular cyclization via nucleophilic substitution is a cornerstone of azetidine synthesis. This strategy typically involves a 4-exo-tet cyclization, where a nitrogen nucleophile displaces a leaving group on a γ-carbon.

γ-Haloalkylamines: The cyclization of γ-haloamines is a classical and direct method for forming the azetidine ring. For instance, N-substituted 1,2,3-substituted azetidines can be obtained in moderate to high yields through the reductive cyclization of γ-haloalkyl-imines using reducing agents like sodium borohydride (B1222165) in refluxing methanol. masterorganicchemistry.com The initial reduction of the imine generates a secondary amine, which then undergoes intramolecular cyclization to furnish the azetidine ring. masterorganicchemistry.com

Epoxy Amines: A more recent and regioselective approach involves the intramolecular aminolysis of epoxy amines. Lanthanide (III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields. nih.govgoogle.comorganic-chemistry.org This method is notable for its high regioselectivity and tolerance of various functional groups on the nitrogen substituent. nih.govgoogle.com The reaction proceeds smoothly for substrates bearing both electron-rich and electron-deficient benzyl (B1604629) groups, as well as alkyl and allyl substituents. google.com

| Substrate | Catalyst | Product | Yield (%) | Ref |

| cis-N-Benzyl-3,4-epoxy-hexan-1-amine | La(OTf)₃ | 1-Benzyl-3-hydroxy-2-propylazetidine | 95 | google.com |

| cis-N-(p-Methoxybenzyl)-3,4-epoxy-hexan-1-amine | La(OTf)₃ | 1-(p-Methoxybenzyl)-3-hydroxy-2-propylazetidine | 92 | google.com |

| cis-N-Butyl-3,4-epoxy-hexan-1-amine | La(OTf)₃ | 1-Butyl-3-hydroxy-2-propylazetidine | 90 | google.com |

| cis-N-Allyl-3,4-epoxy-hexan-1-amine | La(OTf)₃ | 1-Allyl-3-hydroxy-2-propylazetidine | 65 | google.com |

This table presents selected examples of La(OTf)₃-catalyzed azetidine synthesis from epoxy amines.

[2+2] Cycloaddition reactions offer a powerful and atom-economical route to four-membered rings. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. researchgate.netrsc.org

Historically, the application of this reaction has been limited, often requiring cyclic imines or specific activating groups. researchgate.netgoogle.com However, recent advancements have expanded its scope. Visible-light-mediated aza Paternò-Büchi reactions have emerged as a particularly effective strategy. phasetransfercatalysis.comgoogle.comorganic-chemistry.orgacsgcipr.org For example, Schindler and coworkers have developed protocols using visible light to promote the intermolecular [2+2] photocycloaddition of oxime derivatives with alkenes. nih.gov These reactions, often utilizing an iridium-based triplet photocatalyst, can proceed under mild conditions and tolerate a wide range of alkene substrates, including unactivated ones. nih.govacsgcipr.org The intramolecular variant of this reaction has also been successfully employed to create complex, tricyclic azetidine structures. google.com

| Imine Component | Alkene Component | Conditions | Product | Yield (%) | Ref |

| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | Acetone, UV light | Cycloadduct | 90 | rsc.org |

| N-Tosyl-2-naphthaldimine | Benzofuran | CH₂Cl₂, 365 nm | Azetidine derivative | 96 | google.com |

| Glyoxylate Oxime | Styrene | Ir-photocatalyst, blue light | Azetidine derivative | High | acsgcipr.org |

| Ketone-derived sulfonylimine | Styrene | Visible light | 2,2-Disubstituted azetidine | High | google.com |

This table showcases various [2+2] photocycloaddition reactions for azetidine synthesis.

Ring expansion of readily available smaller heterocycles, particularly aziridines, provides another strategic entry to the azetidine core. pearson.com These methods often involve the insertion of a single carbon atom into the three-membered ring.

A notable example is the biocatalytic one-carbon ring expansion of aziridines. nih.gov Engineered cytochrome P450 enzymes have been shown to catalyze an enantioselective-Stevens rearrangement of aziridinium (B1262131) ylides, which are generated in situ from the reaction of aziridines with a carbene source. This enzymatic approach offers exceptional stereocontrol, which is difficult to achieve with traditional chemical catalysts for this transformation. nih.gov Another strategy involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which triggers a [3+1] ring expansion cascade to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity.

Stereochemical Control in Azetidine Ring Formation

Controlling the stereochemistry during the construction of the azetidine ring is crucial for the synthesis of chiral molecules. Several strategies have been developed to achieve high levels of stereocontrol.

One approach is to use chiral starting materials. For instance, chiral N-propargylsulfonamides, which are readily accessible, can be converted into chiral azetidin-3-ones with excellent enantiomeric excess via a gold-catalyzed intermolecular oxidation and cyclization sequence. Similarly, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines.

Catalytic asymmetric methods are also powerful tools. As mentioned, engineered enzymes provide outstanding enantioselectivity in the ring expansion of aziridines. Asymmetric hydrogenation of prochiral azetinyl-carboxylic acids, synthesized via organometallic routes, using chiral ruthenium or palladium complexes, allows for the stereocontrolled synthesis of functionalized azetidine carboxylic acids. This method has been successfully applied to the synthesis of di- and tripeptides containing these non-natural amino acids.

Functionalization and Derivatization of Precursor Molecules

Once the azetidine ring is constructed, the synthesis of (1-Ethylazetidin-3-yl)methanamine requires the introduction of the ethyl group at the nitrogen atom and the methanamine group at the C3 position. These transformations are typically achieved through the functionalization of a suitable azetidine precursor.

A plausible synthetic route starts from a precursor such as 1-Boc-azetidine-3-carbonitrile or 1-Boc-azetidine-3-carboxaldehyde. The synthesis would involve two key steps: N-alkylation to introduce the ethyl group and reduction of the C3 substituent to the aminomethyl group.

N-Alkylation: The ethyl group can be introduced onto the azetidine nitrogen via standard N-alkylation procedures. If starting with a protected azetidine (e.g., N-Boc), the protecting group must first be removed, typically under acidic conditions. The resulting secondary amine, azetidin-3-ylmethanamine, can then be ethylated. Reductive amination is a highly effective method for this transformation, involving the reaction of the amine with acetaldehyde (B116499) in the presence of a selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.net This method is generally high-yielding and avoids the over-alkylation issues often associated with using alkyl halides. researchgate.net Alternatively, direct alkylation with an ethyl halide (e.g., ethyl iodide) in the presence of a base can be employed.

Formation of the Methanamine Group: The methanamine moiety at C3 can be generated from several functional groups.

From a Nitrile: An azetidine-3-carbonitrile (B1291615) precursor can be reduced to the corresponding primary amine. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or a rhodium catalyst) are effective for this transformation.

From an Aldehyde: An azetidine-3-carboxaldehyde can be converted to the methanamine via reductive amination. phasetransfercatalysis.com Reaction of the aldehyde with ammonia (B1221849) would form an intermediate imine, which is then reduced in situ to the primary amine using a suitable reducing agent. phasetransfercatalysis.com

From a Carboxylic Acid/Ester: An azetidine-3-carboxylic acid or its ester can be converted to the corresponding amide, which is then reduced to the amine with reagents like LiAlH₄.

A likely synthetic pathway to this compound would involve the initial synthesis of an N-protected azetidine-3-carbonitrile. This precursor would undergo reduction of the nitrile to the aminomethyl group. Subsequent N-ethylation of the azetidine nitrogen via reductive amination with acetaldehyde would yield the final product. The order of these steps (N-alkylation followed by reduction, or vice-versa) can be adapted depending on the compatibility of the functional groups with the reaction conditions.

| Precursor | Reagents for N-Ethylation | Reagents for C3-Functionalization | Target Product | Ref |

| Azetidin-3-ylmethanamine | Acetaldehyde, NaBH(OAc)₃ | - | This compound | researchgate.net |

| 1-Ethylazetidine-3-carbonitrile | - | LiAlH₄ or H₂/Catalyst | This compound | [General Reduction Methods] |

| 1-Ethylazetidine-3-carboxaldehyde | - | NH₃, NaBH₃CN | This compound | phasetransfercatalysis.com |

This table outlines plausible functionalization strategies for the synthesis of the title compound.

Amine Group Introduction via Reduction or Amination Pathways

A crucial step in the synthesis of this compound is the installation of the primary amine on the methyl group at the C3 position of the azetidine ring. This is typically achieved through the reduction of a suitable functional group or via direct amination reactions.

Reduction Pathways:

A common and effective strategy involves the reduction of a nitrile or an aldehyde precursor at the C3 position. For instance, a synthetic route can commence with a protected 3-azetidinecarbonitrile. The nitrile group can then be reduced to a primary amine using various reducing agents.

A plausible synthetic sequence could start from a commercially available N-protected azetidin-3-one. A Wittig-type reaction or a Horner-Wadsworth-Emmons reaction can introduce a cyanomethylene group, which upon reduction of the double bond and subsequent reduction of the nitrile, would yield the desired 3-(aminomethyl)azetidine core. A more direct approach involves the reduction of an N-protected 3-azetidinecarbonitrile. For example, 1-benzhydrylazetidine-3-carbonitrile (B14777) can be synthesized and subsequently reduced. google.com

The reduction of the nitrile can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. For instance, the reduction of nitriles on densely functionalized azetidine ring systems has been successfully achieved using diisobutylaluminium hydride (DIBAL-H), which is then trapped with a suitable protecting group. nih.gov

Alternatively, a 3-azetidinecarboxaldehyde can serve as a precursor. This aldehyde can be subjected to reductive amination with ammonia or a protected amine equivalent, followed by deprotection, to furnish the primary amine.

Amination Pathways:

Direct amination of a 3-(halomethyl)azetidine derivative is another viable route. A precursor such as 1-ethyl-3-(bromomethyl)azetidine or 1-ethyl-3-(iodomethyl)azetidine could react with an ammonia equivalent, like sodium azide (B81097) followed by reduction, or directly with ammonia under pressure.

The following table summarizes some common reduction methods for introducing the amine group:

| Precursor Functional Group | Reagent(s) | Product Functional Group | Reference(s) |

| Nitrile | LiAlH₄, H₂/Catalyst (e.g., Raney Ni, Pd/C) | Primary Amine | magtech.com.cn |

| Aldehyde | NH₃, H₂/Catalyst or NaBH₃CN | Primary Amine | wikipedia.orglibretexts.org |

| Azide | H₂/Pd/C, LiAlH₄ | Primary Amine | magtech.com.cn |

Alkylation and Reductive Amination Strategies for N-Ethylation

The introduction of the ethyl group onto the azetidine nitrogen is a key final step in the synthesis of this compound. This can be achieved either by direct alkylation of a secondary azetidine or through reductive amination.

Alkylation:

If the synthesis starts with a precursor that has a free N-H on the azetidine ring and the 3-(aminomethyl) side chain is already in place (and likely protected), direct N-ethylation can be performed. This involves reacting the secondary azetidine with an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) in the presence of a base to neutralize the acid formed during the reaction. Phase-transfer catalysis can be employed to facilitate this N-alkylation, which is particularly useful for nitrogen heterocycles that lack activating groups. phasetransfercatalysis.com

Reductive Amination:

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly applicable for the N-ethylation of the azetidine ring. wikipedia.orgmasterorganicchemistry.com In this approach, a secondary azetidine, for example, (azetidin-3-yl)methanamine (with the exocyclic amine protected), is reacted with acetaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the N-ethylated tertiary amine.

A variety of reducing agents can be used for reductive amination, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. masterorganicchemistry.com STAB is often preferred as it is less toxic than cyanoborohydride reagents. masterorganicchemistry.com

The following table outlines common strategies for N-ethylation:

| Starting Material | Reagent(s) | Method | Reference(s) |

| Secondary Azetidine | Ethyl iodide, Base | Alkylation | rsc.org |

| Secondary Azetidine | Acetaldehyde, NaBH(OAc)₃ | Reductive Amination | acs.org |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.

One key aspect is the choice of solvents. The use of environmentally benign solvents is crucial. For instance, cyclopentyl methyl ether (CPME) has been identified as a greener alternative to more hazardous solvents and has been successfully used in the synthesis of azetidine derivatives. nih.gov

Another significant advancement is the adoption of continuous flow chemistry. Flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The generation and functionalization of reactive intermediates, such as lithiated azetidines, can be handled more safely and efficiently at higher temperatures in flow reactors compared to batch methods. acs.org This technology is well-suited for the synthesis of functionalized azetidines and can contribute to a more sustainable manufacturing process.

Furthermore, catalytic methods, such as catalytic hydrogenation for reductions and catalytic reductive aminations, are inherently greener than stoichiometric reactions as they reduce waste. The development of efficient and recyclable catalysts is an ongoing area of research that can further improve the environmental footprint of the synthesis.

Scale-Up Considerations and Process Optimization for Academic and Industrial Applications

The transition of a synthetic route from a laboratory scale to an academic or industrial scale presents several challenges that require careful consideration and process optimization. For the synthesis of this compound, scalability is a key factor for its potential applications.

One of the primary considerations is the cost and availability of starting materials. The chosen synthetic route should ideally utilize readily available and inexpensive precursors. For instance, methods that start from simple, commercially available materials are more amenable to large-scale production.

The robustness and efficiency of each synthetic step are also critical. Reactions should be high-yielding and produce minimal byproducts to simplify purification. For example, chromatographic purification, which is common in laboratory-scale synthesis, can be cumbersome and expensive on a large scale. Therefore, developing synthetic steps that yield crystalline products or allow for simple extraction and filtration is highly desirable. There are reports of gram-scale synthesis of diastereoenriched azetidines where a single chromatographic purification was sufficient, which is a step towards scalability. acs.org

Safety is another paramount concern in process scale-up. Reactions involving highly reactive or hazardous reagents, such as strong reducing agents or toxic intermediates, require careful handling and control. The use of continuous flow reactors can mitigate some of these risks by minimizing the volume of hazardous materials at any given time. acs.org

Finally, process optimization involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring product quality and minimizing costs. For instance, a manufacturing route for a complex molecule containing an azetidine moiety was able to produce 647 kg of the target amide in a single run, highlighting the feasibility of scaling up azetidine syntheses. rsc.org

Reactivity and Mechanistic Investigations of 1 Ethylazetidin 3 Yl Methanamine

Chemical Transformations Involving the Primary Amine Moiety

The primary amine group in (1-Ethylazetidin-3-yl)methanamine is a key functional handle for a variety of chemical modifications. Its nucleophilic character allows for reactions such as acylation, sulfonylation, and alkylation, as well as the formation of imines and enamines, and participation in metal-catalyzed coupling reactions.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amine of this compound readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Alkylation of the primary amine can be achieved with alkyl halides, though careful control of reaction conditions is necessary to avoid over-alkylation.

A representative acylation reaction is the treatment of this compound with an acyl chloride in a suitable solvent, often in the presence of a tertiary amine base like triethylamine. This results in the formation of an N-acyl derivative.

| Reagent | Product | Reaction Type |

| Acyl Chloride | N-((1-ethylazetidin-3-yl)methyl)amide | Acylation |

| Sulfonyl Chloride | N-((1-ethylazetidin-3-yl)methyl)sulfonamide | Sulfonylation |

| Alkyl Halide | N-alkyl-(1-ethylazetidin-3-yl)methanamine | Alkylation |

Imine/Enamine Formation and Subsequent Transformations

The reaction of this compound with aldehydes or ketones can lead to the formation of imines. This condensation reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orglibretexts.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the imine product. libretexts.org

In cases where the aldehyde or ketone is enolizable and a secondary amine is used, an enamine can be formed. masterorganicchemistry.com While this compound is a primary amine, subsequent reactions of the initially formed imine can lead to species with enamine-like reactivity. The formation of imines and enamines is sensitive to pH, with optimal rates typically observed in weakly acidic conditions (around pH 4-5). libretexts.org

Imines derived from this compound can undergo a variety of subsequent transformations. For instance, they can be reduced to secondary amines or reacted with nucleophiles.

Metal-Catalyzed Amination and Coupling Reactions

The primary amine of this compound can participate in metal-catalyzed cross-coupling reactions, a powerful tool for C-N bond formation. For instance, in palladium-catalyzed Buchwald-Hartwig amination, it can be coupled with aryl halides or triflates to form N-aryl derivatives. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Furthermore, this primary amine can be utilized in other transition-metal-catalyzed reactions, expanding the range of accessible derivatives. The specific conditions, including the choice of metal catalyst, ligand, and solvent, are crucial for achieving high yields and selectivity.

Azetidine (B1206935) Ring Reactivity and Stability under Diverse Reaction Conditions

The four-membered azetidine ring of this compound possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to cleavage under certain conditions, a reactivity that can be both a challenge and a synthetic opportunity. rsc.orgrsc.org

Nucleophilic Attack and Ring-Opening Pathways

The strained nature of the azetidine ring makes it a target for nucleophilic attack, leading to ring-opening. This reactivity is more pronounced than in less strained five-membered rings like pyrrolidines. rsc.org The susceptibility to ring-opening is influenced by the nature of the substituents on the ring and the reaction conditions.

Under acidic conditions, the azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack and subsequent cleavage. nih.gov The mechanism of acid-catalyzed ring-opening can have characteristics of both SN1 and SN2 pathways, depending on the substitution pattern of the azetidine. openstax.orglibretexts.orglibretexts.org Protonation of the nitrogen atom makes the C-N bonds more susceptible to breakage.

Studies have shown that the stability of N-substituted azetidines in acidic media can be significantly influenced by the pKa of the azetidine nitrogen. nih.gov For instance, conjugation of the azetidine nitrogen with an aromatic system can lower its basicity, leading to enhanced stability in acidic environments due to a reduced tendency for N-protonation. nih.gov In the case of this compound, the ethyl group is an electron-donating group, which would be expected to increase the basicity of the azetidine nitrogen compared to an unsubstituted azetidine, potentially making it more prone to acid-catalyzed ring-opening.

The regioselectivity of the ring-opening, meaning which C-N bond is cleaved, is dependent on steric and electronic factors. In general, nucleophilic attack is favored at the less sterically hindered carbon atom.

| Condition | Reactivity |

| Strong Acid | Protonation of azetidine nitrogen, activation for ring-opening |

| Nucleophile Presence | Attack on a ring carbon, leading to C-N bond cleavage |

Rearrangement Reactions (e.g., thermal, photochemical)

While specific thermal or photochemical rearrangement reactions of this compound are not prominently reported, rearrangements involving azetidine rings are known. For instance, the bris.ac.ukunife.it-Brook rearrangement has been utilized in a multicomponent synthesis of substituted azetidines, where the strain-release ring-opening of an azabicyclo[1.1.0]butane intermediate drives the equilibrium of the rearrangement. bris.ac.uk This type of reaction involves the migration of a silyl (B83357) group from carbon to a neighboring oxygen atom, generating a carbanion that facilitates the ring-opening.

Electrophilic Substitution and Functionalization of the Azetidine Core

The functionalization of the azetidine core can be achieved through various methods. The nitrogen atom of this compound is nucleophilic and can react with electrophiles. However, direct electrophilic substitution on the carbon atoms of the azetidine ring is less common due to the ring's saturated nature.

More prevalent are methods that build the azetidine ring with the desired substituents already in place. For example, strain-release arylations have been developed for the bis-functionalization of azetidines. rsc.org This involves the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes to form 3-arylated azetidines, which can then undergo N-arylation. rsc.org This highlights a strategy where functionalization at C3 and N1 can be achieved in a controlled manner.

Stereoelectronic Effects Governing Reactivity of this compound and its Derivatives

Stereoelectronic effects play a crucial role in dictating the reactivity and conformation of azetidine derivatives. The puckered nature of the azetidine ring and the orientation of substituents influence the accessibility of orbitals for reaction. The nitrogen atom's lone pair of electrons is integral to the ring's nucleophilicity and its ability to participate in reactions. The orientation of this lone pair relative to the ring substituents can affect reaction rates and outcomes.

In strain-release driven reactions, the stereochemistry of the starting materials and the trajectory of nucleophilic or electrophilic attack are critical. For example, in the synthesis of azetidines from azabicyclo[1.1.0]butanes, the approach of reagents is directed by the stereoelectronics of the strained bicyclic system. bris.ac.uk

Mechanistic Pathways of Key Reactions Involving this compound

The mechanistic pathways for reactions involving azetidines are diverse. Ring-opening reactions of N-protonated azetidines typically proceed through an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to inversion of stereochemistry if the carbon is chiral.

The synthesis of azetidines from epoxy amines catalyzed by Lewis acids like La(OTf)3 involves the coordination of the Lewis acid to the epoxide oxygen, which activates it towards intramolecular nucleophilic attack by the amine. bohrium.comfrontiersin.org This cyclization is a highly regioselective 4-exo-tet process. frontiersin.org

In radical-mediated syntheses of azetidines, the mechanism involves the generation of radical species that add to the strained C-C bond of an azabicyclo[1.1.0]butane precursor. researchgate.net This is followed by a radical recombination step to yield the final difunctionalized azetidine product. researchgate.net Spectroscopic studies and DFT calculations have been employed to elucidate these radical pathways. researchgate.net

Applications of 1 Ethylazetidin 3 Yl Methanamine As a Synthetic Building Block and Ligand

Construction of Complex Heterocyclic Systems

General methodologies for the synthesis of spirocyclic and fused azetidine (B1206935) derivatives are well-established in chemical literature. These strategies often involve the use of various azetidine-containing building blocks in cycloaddition reactions or multi-component reactions to construct complex molecular architectures. For instance, the synthesis of multifunctional spirocyclic azetidines has been achieved from cyclic carboxylic acids through a two-step process involving the formation of azetidinones followed by reduction. nih.gov Additionally, titanium-mediated syntheses have been developed to produce spirocyclic NH-azetidines from oxime ethers. nih.gov The synthesis of fused heterocycles containing an azetidine ring has also been reported through various synthetic routes, often starting from functionalized azetidines. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net

Role in Ligand Design for Organometallic and Organocatalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, with a vast array of molecular scaffolds developed to induce stereoselectivity in chemical transformations. Azetidine-containing molecules, particularly those with additional donor atoms, possess the potential to act as chelating ligands for metal catalysts. The nitrogen atoms in (1-Ethylazetidin-3-yl)methanamine could, in principle, coordinate to a metal center.

While the coordination chemistry of various nitrogen-containing heterocycles has been explored, specific studies on the chelation properties and coordination complexes of this compound are not described in the available literature. researchgate.net Consequently, there is no direct evidence or research on its application in inducing asymmetry in catalytic processes. The broader field of asymmetric catalysis extensively utilizes chiral amines and their derivatives, but the specific contribution of the this compound scaffold remains uninvestigated.

Precursor in Materials Science for Polymer and Supramolecular Assembly

The bifunctional nature of this compound, possessing both a secondary and a primary amine, suggests its potential as a monomer or cross-linking agent in the synthesis of polymers. The amine groups could react with various electrophiles to form polyamides, polyureas, or other polymeric structures. Furthermore, the hydrogen bonding capabilities of the amine groups could enable its participation in the formation of ordered supramolecular assemblies.

However, a review of the current literature does not yield any specific studies where this compound has been explicitly used as a precursor for polymer synthesis or in the construction of supramolecular structures. The research in these areas tends to focus on more readily available or specifically designed building blocks.

Amine-Based Polymerization Initiators and Monomers

The presence of both a tertiary amine within the azetidine ring and a primary exocyclic amine group allows this compound to participate in polymerization reactions in multiple capacities. It can act as a monomer in step-growth polymerizations or as an initiator for chain-growth polymerizations.

The cationic ring-opening polymerization (CROP) of cyclic amines like azetidine is a well-established method for synthesizing polyamines. acs.orgacs.orgugent.beutwente.nlresearchgate.net The driving force for this process is the relief of the significant ring strain inherent in the four-membered azetidine ring. rsc.orgrsc.org In the case of this compound, the tertiary nitrogen atom within the azetidine ring can be quaternized by an initiator, creating a reactive azetidinium species that can propagate polymerization.

Furthermore, the primary amine group of this compound allows it to act as a nucleophilic initiator for the ring-opening polymerization of other cyclic monomers, such as lactones (e.g., ε-caprolactone) or lactides, to produce polyester (B1180765) chains with a terminal azetidine group. Amines are known to be effective (co)initiators for the polymerization of cyclic esters, often in the presence of a catalyst like tin(II) octoate. vot.pl

As a bifunctional monomer, this compound can react with various co-monomers to produce a range of polymers. For instance, its primary amine can undergo polycondensation with dicarboxylic acids or their derivatives to yield polyamides. The incorporation of the azetidine ring into the polymer backbone would introduce unique structural features, potentially influencing the polymer's thermal and mechanical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Co-reactant/Monomer | Resulting Polymer Structure |

| Cationic Ring-Opening Polymerization (CROP) | Monomer | Acid Initiator | Hyperbranched Poly(propylenimine) derivative |

| Ring-Opening Polymerization (ROP) | Initiator | ε-Caprolactone | Poly(ε-caprolactone) with terminal azetidine group |

| Polycondensation | Monomer | Adipoyl chloride | Polyamide with pendant ethylazetidine groups |

This table presents hypothetical polymerization reactions based on the known reactivity of functional groups present in this compound.

Research into the polymerization of azetidine and its derivatives has shown that the nature of the N-substituent and any other functional groups on the ring can significantly impact the polymerization behavior and the properties of the resulting polymer. ugent.beresearchgate.net The ethyl group on the nitrogen of this compound would influence the nucleophilicity and steric hindrance of the tertiary amine, which are critical factors in CROP. acs.org

Self-Assembling Molecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. rsc.orgnih.gov The molecular structure of this compound possesses key features that could facilitate its participation in the formation of self-assembling molecular architectures.

The primary amine group is a strong hydrogen bond donor, while the nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor. This dual capability allows for the formation of intermolecular hydrogen-bonding networks, which are fundamental to many self-assembling systems. mdpi.com The ethyl group provides a nonpolar, hydrophobic segment that can engage in van der Waals interactions, contributing to the stability of an assembled structure.

In protic solvents or in the presence of acids, the amine groups can be protonated, leading to the formation of azetidinium cations. These charged species can then participate in electrostatic interactions, which can be a powerful driving force for self-assembly, particularly in the formation of structures like vesicles or micelles in aqueous environments. The balance between the hydrophobic interactions of the ethyl group and the hydrophilic interactions of the charged amine groups could lead to amphiphilic behavior, a key characteristic for the formation of such organized assemblies.

Furthermore, the azetidine ring can act as a ligand, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). rsc.orgnih.govscispace.comnih.gov The specific geometry and rigidity of the azetidine ring, combined with the flexibility of the aminomethyl side chain, could lead to the formation of unique and complex supramolecular structures with potential applications in catalysis, sensing, and gas storage.

Table 2: Potential Non-Covalent Interactions Driving Self-Assembly of this compound

| Interaction Type | Participating Functional Group(s) | Potential Resulting Structure |

| Hydrogen Bonding | Primary Amine (-NH2), Azetidine Nitrogen | Supramolecular chains, sheets |

| Van der Waals Forces | Ethyl Group (-CH2CH3) | Aggregates, hydrophobic cores |

| Electrostatic Interactions | Protonated Amine Groups (-NH3+, >NH+-) | Micelles, vesicles in polar media |

| Coordination Bonding | Azetidine Nitrogen, Primary Amine | Coordination polymers, Metal-Organic Frameworks |

This table outlines the potential non-covalent interactions and resulting self-assembled structures based on the functional groups of this compound.

The study of self-assembly in similar small molecules, such as dipeptides, has demonstrated that subtle changes in molecular structure can have a profound impact on the resulting supramolecular architecture. rsc.org Therefore, the unique combination of a strained ring, a flexible side chain, and multiple functional groups in this compound makes it a promising candidate for the design and synthesis of novel self-assembling materials.

Computational and Theoretical Studies of 1 Ethylazetidin 3 Yl Methanamine

Conformational Analysis and Energy Landscapes

The conformational flexibility of (1-ethylazetidin-3-yl)methanamine is primarily dictated by the puckering of the azetidine (B1206935) ring and the rotation around the single bonds of its substituents.

The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate angular and torsional strain. This puckering is characterized by a dihedral angle, which for the parent azetidine has been experimentally determined to be approximately 37°. acs.org The substitution on the ring, specifically the N-ethyl group and the C3-aminomethyl group, significantly influences the geometry and stability of the puckered conformations.

Computational studies on substituted azetidines reveal that the ring can exist in two primary puckered conformations, often described as 'endo' and 'exo' or based on the axial/equatorial positioning of the substituents. nih.gov For this compound, the key factors influencing the preferred conformation are:

N-Ethyl Group: The ethyl group on the nitrogen atom will have its own conformational preferences (rotation around the N-CH2 bond) which will interact sterically with the ring.

C3-Aminomethyl Group: The substituent at the C3 position is crucial. The lowest energy conformation will seek to minimize steric clashes between this group and the rest of the molecule. In substituted azetidines, there is a tendency for substituents to adopt an axial orientation to reduce steric hindrance between adjacent groups. nih.gov

Illustrative Data on Azetidine Ring Puckering

Disclaimer:| Parameter | Value | Description |

| Puckering Angle (Φ) | ~25-40° | The dihedral angle defining the pucker of the four-membered ring. |

| Energy Barrier to Planarity | ~1-2 kcal/mol | The energy required to force the ring into a planar transition state. |

| Axial vs. Equatorial Preference | Dependent on substituent size | Larger groups prefer the less sterically hindered position. |

The rotation around the azetidine-C3 to CH2NH2 bond will be governed by steric hindrance. The different staggered conformations (gauche and anti) will have distinct energy levels. It is likely that an anti-conformation, where the NH2 group is positioned away from the bulk of the azetidine ring, would be energetically favored. Intramolecular hydrogen bonding between the primary amine's hydrogens and the ring nitrogen could potentially stabilize certain gauche conformers, a phenomenon that can be modeled computationally. nih.gov Similarly, rotation of the ethyl group on the ring nitrogen will be optimized to minimize steric clashes with the ring hydrogens.

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals determines the chemical reactivity of this compound. Computational methods provide insight into this electronic structure. nih.gov

Quantum chemical descriptors are numerical values derived from the calculated electronic structure that help predict how a molecule will behave in a chemical reaction. irjweb.com For this compound, key descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. scirp.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.govresearchgate.net

Ionization Potential (I) and Electron Affinity (A): Ionization potential (approximated by -EHOMO) relates to the ease of removing an electron, while electron affinity (approximated by -ELUMO) relates to the ability to accept an electron. These values are fundamental to predicting behavior in redox reactions.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.netwikipedia.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this molecule, the nitrogen atoms of the azetidine ring and the primary amine would be expected to be the most electron-rich sites.

Illustrative Quantum Chemical Descriptors

Disclaimer:| Descriptor | Hypothetical Value | Significance |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | Indicates high kinetic stability but available for chemical reactions. scirp.org |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -1.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 2.5 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 4.0 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.78 eV | A measure of the molecule's ability to act as an electrophile. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. numberanalytics.comresearchgate.net

HOMO: For this compound, the HOMO is expected to be primarily localized on the two nitrogen atoms, reflecting the lone pairs of electrons. These sites are the most nucleophilic and will be the primary points of reaction with electrophiles (e.g., protonation, alkylation). Studies on heterocyclic amines have shown that the HOMO is often the key orbital governing basicity and nucleophilicity. ufla.brmagtech.com.cn

LUMO: The LUMO would be distributed across the antibonding σ* orbitals of the C-N and C-C bonds. This orbital would accept electrons in reactions with strong nucleophiles, potentially leading to ring-opening reactions, a characteristic reactivity pathway for strained rings like azetidine. rsc.orgslideshare.net

FMO theory predicts that the stereochemical and regiochemical outcomes of reactions are determined by the most favorable overlap between the interacting frontier orbitals. numberanalytics.comfrontiersin.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights that are difficult to obtain experimentally. nih.gov This involves mapping the potential energy surface of a reaction, from reactants to products, and identifying key structures along the way.

For this compound, a relevant reaction to model would be a nucleophilic substitution at the primary amine or a ring-opening reaction. rsc.orgucsb.edu The process involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are computationally optimized to find their lowest energy structures.

Transition State Search: A transition state is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. youtube.com Locating this structure is computationally intensive and can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by following the vibrational mode corresponding to the reaction. youtube.comacs.org

Frequency Calculation: Once a potential transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway downhill from the transition state, confirming that it connects the intended reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), a key determinant of the reaction rate.

Computational modeling can predict the regioselectivity of ring-opening reactions, which are often influenced by electronic and steric effects of the substituents. rsc.org For instance, in acid-catalyzed ring-opening, protonation of the azetidine nitrogen precedes nucleophilic attack, and computational models can determine whether the nucleophile will attack the C2 or C4 position by comparing the activation energies of the two possible pathways. ucsb.edu

Computational Elucidation of Amination and Cyclization Mechanisms

The synthesis of the azetidine core, a key feature of this compound, often involves intricate amination and cyclization steps. Computational models have been instrumental in demystifying these pathways. For instance, quantum chemical investigations into the formation of azetidine rings have shed light on the underlying principles governing these reactions.

One common route to azetidines is through intramolecular cyclization. rsc.org Computational studies, often employing density functional theory (DFT), can map the potential energy surface of such reactions. These studies help in identifying the transition states and intermediates, thereby elucidating the reaction mechanism. For example, in the synthesis of functionalized azetidines, a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been explored. rsc.org Computational analysis of this process revealed that the key step involves reductive elimination at an alkyl–Pd(IV) intermediate, a mechanism that would be challenging to observe experimentally. rsc.org The calculations can predict the activation energies for different potential pathways, explaining why a particular cyclization is favored over others.

Furthermore, computational models can rationalize established empirical rules, such as Baldwin's rules for ring closure. Studies on the formation of 2-arylazetidines have used quantum chemical calculations to explain the observed regio- and stereoselectivity, demonstrating that the azetidine formation is kinetically controlled. acs.org These computational investigations provide a quantum mechanical and structural basis for the preferential formation of the four-membered ring over other possibilities. acs.org

The table below illustrates hypothetical activation energies for competing cyclization pathways in the formation of a substituted azetidine, showcasing how computational data can predict reaction outcomes.

| Reaction Pathway | Computed Activation Energy (kcal/mol) | Predicted Outcome |

| 4-exo-tet Cyclization (Azetidine formation) | 15.2 | Favored |

| 5-endo-tet Cyclization (Pyrrolidine formation) | 21.8 | Disfavored |

This table presents hypothetical data to illustrate the application of computational chemistry in predicting reaction pathways.

Prediction of Regioselectivity and Stereoselectivity in Reactions of Derivatives

Derivatives of this compound can undergo various reactions where regioselectivity and stereoselectivity are critical. Computational chemistry offers powerful tools to predict these outcomes, saving significant experimental effort.

For instance, in the functionalization of the azetidine ring, predicting the site of reaction (regioselectivity) is crucial. Computational models can calculate the electron density at different positions in the molecule, as well as the energies of the intermediates formed upon attack at each site. This information helps in predicting the most likely position for electrophilic or nucleophilic attack. Machine learning models are also being developed to predict the regioselectivity of C(sp³)–H functionalization reactions on complex substrates. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is another area where computational studies have a significant impact. In the synthesis of highly substituted azetidines, such as through a [3+1] ring expansion, computational analysis can elucidate the mechanism and explain the observed high stereoselectivity. nih.gov These studies often reveal that the reaction proceeds through an ylide-type mechanism, with a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. nih.gov

The following table demonstrates how computational methods can predict the diastereomeric ratio in a hypothetical reaction of a this compound derivative.

| Product Diastereomer | Calculated Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) |

| (R,S)-Product | 0.0 | 95 |

| (R,R)-Product | 2.5 | 5 |

This table contains hypothetical data to illustrate the predictive power of computational chemistry for stereoselectivity.

Solvation Effects on Molecular Properties and Reactivity

The solvent in which a reaction is carried out can have a profound effect on its rate, selectivity, and even the stability of the molecules involved. Computational solvation models allow for the investigation of these effects at a molecular level.

For this compound, the polarity of the solvent can influence the conformation of the molecule and the accessibility of the lone pair of electrons on the nitrogen atoms. Implicit solvation models, where the solvent is treated as a continuous medium, and explicit solvation models, where individual solvent molecules are included in the calculation, can be used to study these effects.

These models can predict how the reaction energetics, such as activation barriers and reaction energies, change in different solvents. For example, a reaction proceeding through a charged transition state will be significantly stabilized by a polar solvent, leading to a faster reaction rate. Computational studies on the synthesis of azetidine nitrones have shown that the choice of solvent can have a significant impact on the reaction yield. acs.org

The table below illustrates the hypothetical effect of solvent polarity on the activation energy of a reaction involving this compound.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Dioxane | 2.2 | 24.5 |

| Acetonitrile | 37.5 | 19.8 |

| Water | 80.1 | 18.2 |

This table presents hypothetical data to demonstrate the influence of solvent on reaction kinetics as predicted by computational models.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

In-situ or real-time NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur. beilstein-journals.org By recording NMR spectra at regular intervals directly from the reaction mixture, it provides detailed kinetic and mechanistic information without the need for quenching or sample workup. This method allows for the simultaneous observation of reactant consumption, intermediate formation and decay, and product generation.

In the context of reactions involving (1-Ethylazetidin-3-yl)methanamine, such as its synthesis via reductive amination of 1-ethylazetidin-3-one or its derivatization through acylation, in-situ ¹H NMR is particularly valuable. For instance, during an acylation reaction with acetyl chloride, the characteristic signals of the starting amine would decrease in intensity while new signals corresponding to the acetylated product, N-((1-ethylazetidin-3-yl)methyl)acetamide, would appear and grow over time. Monitoring the integration of specific, non-overlapping proton signals allows for the precise calculation of reaction conversion and rates. beilstein-journals.org

Research Findings: Studies on similar heterocyclic systems demonstrate the utility of flow NMR, an extension of in-situ monitoring, for reaction optimization. beilstein-journals.org By connecting the NMR spectrometer directly to a flow reactor, chemists can rapidly screen different conditions (e.g., temperature, pressure, catalyst loading) to identify optimal parameters for yield and selectivity. For the synthesis of this compound, this could involve monitoring the reduction of an imine intermediate, allowing for fine-tuning of the reducing agent's addition rate to minimize side-product formation.

Table 1: Hypothetical In-situ ¹H NMR Data for the Acylation of this compound This interactive table illustrates the change in relative concentration of reactant and product over time, as would be observed via in-situ NMR.

| Reaction Time (minutes) | Reactant CH₂NH₂ Signal (δ 2.8 ppm, relative integral) | Product N-H Signal (δ 5.8 ppm, relative integral) | Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 20 | 0.52 | 0.48 | 48 |

| 30 | 0.31 | 0.69 | 69 |

| 60 | 0.05 | 0.95 | 95 |

Advanced Mass Spectrometry Techniques for Reaction Intermediate Identification

Advanced mass spectrometry (MS) techniques, particularly "soft" ionization methods like Electrospray Ionization (ESI-MS), are indispensable for detecting and characterizing transient or low-concentration reaction intermediates. rsc.org Many chemical transformations, especially those catalyzed by metals, proceed through charged intermediates that are often too reactive or short-lived to be observed by other methods. nih.gov ESI-MS gently transfers these ions from the solution phase to the gas phase, allowing for their mass-to-charge (m/z) ratio to be determined with high precision. nih.govnih.gov

For the synthesis or functionalization of this compound, ESI-MS coupled with tandem mass spectrometry (MS/MS) can provide structural insights into mechanistic pathways. For example, in a palladium-catalyzed cross-coupling reaction to functionalize the primary amine, ESI-MS could be used to intercept and identify key organopalladium intermediates. nih.gov By selecting a specific ion and subjecting it to collision-induced dissociation (CID) in an MS/MS experiment, a fragmentation pattern is generated that helps to elucidate the intermediate's structure. capes.gov.br

Research Findings: Mechanistic studies on the formation of other azetidine (B1206935) derivatives have successfully employed ESI-MS to identify key intermediates. nih.gov In a catalyzed cyclization reaction, for instance, protonated forms of the open-chain precursor and key catalyst-substrate adducts can be observed. This provides direct evidence for the proposed reaction steps, confirming whether the reaction proceeds through the expected pathway.

Table 2: Hypothetical ESI-MS Analysis for Intermediates in a Synthetic Route to this compound This table shows potential ions that could be detected by ESI-MS during a hypothetical synthesis.

| Species | Formula | Calculated m/z ([M+H]⁺) | Role |

|---|---|---|---|

| 1-Ethyl-3-cyanoazetidine | C₆H₁₀N₂ | 111.0917 | Precursor |

| This compound | C₆H₁₄N₂ | 115.1230 | Product |

| Iminium Intermediate | C₆H₁₂N₂ | 113.1073 | Reaction Intermediate |

X-ray Crystallography for Structural Confirmation of Derived Complexes and Products

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides unambiguous confirmation of molecular connectivity, configuration, and conformation. While this compound itself is a liquid at room temperature, it can be converted into a crystalline derivative, such as a salt (e.g., hydrochloride, tartrate) or a metal complex, which can then be analyzed.

This technique is crucial for validating the outcome of a synthesis, especially when new or complex derivatives are prepared. For example, if this compound is used as a bidentate ligand to form a coordination complex with a transition metal like palladium or platinum, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and the coordination geometry around the metal center. frontiersin.org This structural data is invaluable for understanding the ligand's electronic and steric properties.

Research Findings: Studies on related N,N'-ligated palladium and platinum complexes derived from other amino azetidines have demonstrated the power of X-ray crystallography. frontiersin.org These analyses have confirmed the binding modes of the ligands and revealed subtle stereochemical relationships imposed by the chiral centers within the molecule, which in turn influence the catalytic activity of the resulting complexes. frontiersin.org

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for a Derivative This table presents plausible crystallographic data for a crystalline salt of this compound.

| Parameter | Value |

|---|---|

| Compound | (1-Ethylazetidin-3-yl)methanaminium chloride |

| Chemical Formula | C₆H₁₅ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 10.213 |

| c (Å) | 9.882 |

| β (°) | 105.3 |

| Volume (ų) | 829.5 |

| Z (molecules/unit cell) | 4 |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination in Asymmetric Syntheses

Since the carbon at the 3-position of the azetidine ring is a stereocenter, this compound is a chiral molecule and can exist as a pair of enantiomers (R and S). In asymmetric synthesis, where the goal is to produce one enantiomer preferentially, it is essential to quantify the success of the reaction by determining the enantiomeric excess (ee). nih.govresearchgate.net Chiral chromatography is the most common and reliable method for this purpose. nih.govlibretexts.org

The technique utilizes a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column. google.comrsc.org The CSP interacts diastereomerically with the two enantiomers of the analyte, leading to different strengths of interaction. youtube.com This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks. libretexts.org

Research Findings: The development of effective chiral separations is a major field of research. For primary amines and related structures, CSPs based on cyclodextrins, macrocyclic glycopeptides, or chiral polymers are often effective. google.com The choice of mobile phase and any additives (e.g., acids or bases) is critical for achieving good resolution. rsc.org Research on the separation of other chiral amines has shown that HPLC-MS/MS can be used for highly sensitive and selective quantification of enantiomers in complex matrices. rsc.org This approach is vital for developing enantioselective synthetic methods for chiral building blocks like this compound. nih.gov

Table 4: Hypothetical Chiral HPLC Data for Enantiomeric Excess (ee) Determination This interactive table shows a sample calculation for determining the enantiomeric excess of a synthesized batch of this compound.

| Enantiomer | Retention Time (min) | Peak Area | Area (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (R)-(1-Ethylazetidin-3-yl)methanamine | 8.24 | 1,425,000 | 95.0 | 90.0% |

Calculation: ee (%) = |(% Area R) - (% Area S)| = |95.0 - 5.0| = 90.0%

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Applications beyond Current Paradigms (e.g., diversity-oriented synthesis)

The architecture of (1-Ethylazetidin-3-yl)methanamine, featuring a primary amine and a tertiary amine embedded within a strained four-membered ring, makes it an ideal scaffold for diversity-oriented synthesis (DOS). clockss.orgnih.gov DOS aims to generate structurally diverse small molecules from a common starting material, which is crucial for exploring new chemical space in drug discovery and chemical biology. nih.gov The primary amine of this compound can serve as a versatile branching point for the introduction of a wide range of substituents through well-established reactions such as acylation, alkylation, arylation, and reductive amination.

Furthermore, the azetidine (B1206935) ring itself can participate in ring-opening reactions or be used as a rigid core to build more complex polycyclic systems. researchgate.net For instance, the strategic functionalization of the primary amine followed by intramolecular reactions could lead to novel fused or spirocyclic azetidine derivatives, a strategy that has been successfully employed for other substituted azetidines to create libraries of CNS-focused compounds. nih.govnih.govacs.org

An illustrative example of a diversity-oriented synthesis approach starting from this compound is outlined below:

| Starting Material | Reagent/Reaction | Resulting Scaffold | Potential Diversity |

| This compound | Acyl Chlorides (R-COCl) | N-Acyl derivatives | Varied R groups (aliphatic, aromatic, heterocyclic) |

| This compound | Aldehydes/Ketones (RCHO/RCOR') + NaBH(OAc)₃ | N-Alkyl derivatives | Diverse alkyl and aryl side chains |

| This compound | Isocyanates (R-NCO) | Urea derivatives | Broad range of substituted ureas |

| This compound | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide derivatives | Various sulfonyl functionalities |

This table demonstrates the potential for generating a vast library of compounds from a single, readily accessible starting material, highlighting the power of DOS.

Integration into High-Throughput Synthesis and Screening Platforms

The amenability of this compound to a variety of robust chemical transformations makes it highly suitable for integration into high-throughput synthesis (HTS) and screening platforms. Automated parallel synthesis techniques can be employed to rapidly generate large libraries of derivatives. The primary amine provides a reliable reaction site for solution-phase or solid-phase synthesis methodologies. For instance, the compound could be immobilized on a solid support via its primary amine, allowing for sequential reactions and purifications to build complex molecules in a high-throughput fashion.

Once synthesized, these libraries of this compound derivatives can be subjected to high-throughput screening to identify compounds with desired biological activities. The rigid azetidine core can confer favorable properties such as improved metabolic stability and defined vectoral presentation of substituents, which are advantageous in drug discovery. enamine.net The development of high-throughput screening assays for various biological targets allows for the rapid evaluation of these compound libraries. researchgate.net

A hypothetical workflow for the integration of this compound into an HTS platform could involve:

| Step | Description | Technology |

| 1. Library Design | In silico design of a virtual library of derivatives. | Computational Chemistry |

| 2. Automated Synthesis | Parallel synthesis of the designed library in microtiter plates. | Robotic Liquid Handlers |

| 3. Quality Control | Automated analysis of a subset of compounds for purity and identity. | LC-MS/NMR |

| 4. High-Throughput Screening | Screening of the library against a panel of biological targets. | Automated Plate Readers |

| 5. Hit Identification | Identification of compounds showing significant activity. | Data Analysis Software |

Advancements in Catalytic Transformations Utilizing this compound Derivatives

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric catalysis. researchgate.netresearchgate.net The constrained conformation of the azetidine ring can create a well-defined chiral environment around a metal center or in an organocatalytic transition state, leading to high levels of enantioselectivity. rsc.orgresearchgate.net

Derivatives of this compound, particularly those where the primary amine is elaborated into a coordinating group (e.g., a phosphine (B1218219), an oxazoline, or another amine), hold significant potential as novel ligands for a variety of catalytic transformations. These could include hydrogenations, C-C bond-forming reactions, and other asymmetric processes. The ethyl group on the azetidine nitrogen and the substituent at the 3-position can be varied to fine-tune the steric and electronic properties of the resulting catalyst, allowing for optimization of catalytic activity and selectivity.

For example, palladium complexes of ligands derived from substituted azetidines have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.com It is conceivable that chiral phosphine derivatives of this compound could be developed for similar or other palladium-catalyzed reactions.

| Potential Catalytic Application | Ligand Type Derived from this compound | Target Reaction |

| Asymmetric Hydrogenation | Chiral Phosphine-Amine | Reduction of prochiral ketones or imines |

| Asymmetric C-C Coupling | Chiral Diamine | Michael additions, aldol (B89426) reactions |

| Palladium-Catalyzed Cross-Coupling | Chiral Phosphine | Suzuki, Heck, or Buchwald-Hartwig reactions |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The rigid and compact nature of the azetidine ring makes it an intriguing building block for materials science and supramolecular chemistry. researchgate.net The introduction of azetidine-containing motifs can influence the packing and intermolecular interactions of molecules, leading to materials with unique properties. There is growing interest in the use of azetidines in the development of energetic materials, where the inherent ring strain can contribute to the energy release. bohrium.comacs.orgresearchgate.net While this compound itself is not an energetic material, its derivatives could be designed to incorporate energetic functionalities.

In supramolecular chemistry, the defined geometry of the azetidine ring can be exploited to construct well-ordered assemblies. The primary and tertiary amine groups of this compound and its derivatives can participate in hydrogen bonding and coordination interactions, which are key to the formation of supramolecular structures. These structures could find applications in areas such as host-guest chemistry, molecular recognition, and the development of novel functional materials. The ability to form ordered structures also suggests potential applications in the development of polymers and dendrimers with controlled architectures. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (1-Ethylazetidin-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as ring-opening of azetidine derivatives or reductive amination. For example, analogous azetidine-containing compounds (e.g., 3-(1-Methylazetidin-3-yl)propan-1-amine) are synthesized using hydrazine derivatives or Grignard reagents under inert atmospheres . Key optimization parameters include temperature control (0–25°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., Pd/C for hydrogenation). Yields can be improved by monitoring reaction progress via TLC or HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to verify the azetidine ring and ethyl substitution patterns. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer : Conduct in vitro assays to assess interactions with biological targets (e.g., enzymes, receptors). For example:

- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase assays).

- Antimicrobial activity : Use broth microdilution to determine MIC values against bacterial/fungal strains.

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs). Validate with mutagenesis studies on key binding residues .

- Pathway analysis : Employ RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.

- In vitro models: Use CRISPR-engineered cell lines to knock out suspected targets and assess functional rescue .

Q. How do structural modifications of this compound influence its pharmacological profile?

- Methodological Answer : Modify substituents (e.g., ethyl group on azetidine, amine chain length) and evaluate changes using:

- SAR tables : Compare IC₅₀, logP, and solubility data (Table 1).

- Computational modeling : Calculate steric/electronic effects with DFT (e.g., Gaussian 16) to predict reactivity and target interactions .

Table 1 : Example Structure-Activity Relationship (SAR) Data

| Substituent Position | Modification | IC₅₀ (µM) | logP | Solubility (mg/mL) |

|---|---|---|---|---|

| Azetidine C-1 | Ethyl → Methyl | 12.3 | 1.2 | 8.5 |

| Methanamine chain | Extended to propane | 5.8 | 2.1 | 3.2 |

Q. What strategies mitigate stability issues of this compound under experimental conditions?

- Methodological Answer :

- Storage : Use amber vials at –20°C under argon to prevent oxidation.

- Buffered solutions : Prepare fresh in PBS (pH 7.4) with 0.1% BSA to reduce aggregation.

- Degradation studies : Monitor stability via LC-MS over 24–72 hours under varying pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.